molecular formula C13H12N2OS B11490400 Ethanone, 1-(2-aminophenyl)-2-(pyridin-2-ylsulfanyl)-

Ethanone, 1-(2-aminophenyl)-2-(pyridin-2-ylsulfanyl)-

Cat. No.: B11490400
M. Wt: 244.31 g/mol
InChI Key: KNIKMLBIKOSVHP-UHFFFAOYSA-N
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Description

1-(2-AMINOPHENYL)-2-(PYRIDIN-2-YLSULFANYL)ETHAN-1-ONE is an organic compound that features both an aminophenyl group and a pyridinylsulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-AMINOPHENYL)-2-(PYRIDIN-2-YLSULFANYL)ETHAN-1-ONE typically involves the reaction of 2-aminophenyl ketone with pyridin-2-ylsulfanyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(2-AMINOPHENYL)-2-(PYRIDIN-2-YLSULFANYL)ETHAN-1-ONE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The aminophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.

Scientific Research Applications

1-(2-AMINOPHENYL)-2-(PYRIDIN-2-YLSULFANYL)ETHAN-1-ONE has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or protein binding.

    Industry: It may be used in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of 1-(2-AMINOPHENYL)-2-(PYRIDIN-2-YLSULFANYL)ETHAN-1-ONE involves its interaction with specific molecular targets. The aminophenyl group can form hydrogen bonds with biological molecules, while the pyridinylsulfanyl group can participate in coordination with metal ions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-(2-AMINOPHENYL)-2-(PYRIDIN-3-YLSULFANYL)ETHAN-1-ONE: Similar structure but with the pyridinyl group at a different position.

    1-(2-AMINOPHENYL)-2-(PYRIDIN-4-YLSULFANYL)ETHAN-1-ONE: Another positional isomer with the pyridinyl group at the 4-position.

Uniqueness

1-(2-AMINOPHENYL)-2-(PYRIDIN-2-YLSULFANYL)ETHAN-1-ONE is unique due to the specific positioning of the pyridinylsulfanyl group, which can influence its reactivity and interactions with other molecules. This positional specificity can result in distinct chemical and biological properties compared to its isomers.

Properties

Molecular Formula

C13H12N2OS

Molecular Weight

244.31 g/mol

IUPAC Name

1-(2-aminophenyl)-2-pyridin-2-ylsulfanylethanone

InChI

InChI=1S/C13H12N2OS/c14-11-6-2-1-5-10(11)12(16)9-17-13-7-3-4-8-15-13/h1-8H,9,14H2

InChI Key

KNIKMLBIKOSVHP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)CSC2=CC=CC=N2)N

Origin of Product

United States

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